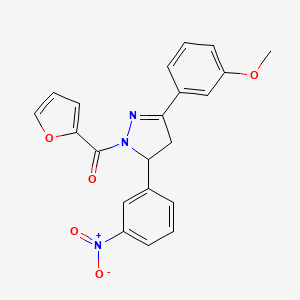

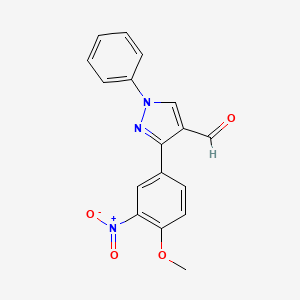

![molecular formula C23H26N2O5S B2954617 3-[[(E)-2-phenylethenyl]sulfonylamino]-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylpropanamide CAS No. 1110947-93-7](/img/structure/B2954617.png)

3-[[(E)-2-phenylethenyl]sulfonylamino]-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains several functional groups. It includes a phenylethenyl group, a sulfonylamino group, a spiro[1,3-benzodioxole-2,1’-cyclohexane] group, and a propanamide group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups and a spirocyclic system. The spiro[1,3-benzodioxole-2,1’-cyclohexane] part of the molecule indicates a spirocyclic compound, which is a compound where two rings share a single atom .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of the sulfonylamino group and the spirocyclic system could make it reactive towards certain reagents .Aplicaciones Científicas De Investigación

Synthesis and Transformation of Spirocyclic Compounds

Research has demonstrated various methods for synthesizing spirocyclic compounds, which are central to developing pharmacologically active agents. For instance, the thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles, formed by reactions of phenylethynyl sulfones with diazocompounds, have been explored to yield compounds with potential antimicrobial activities (Vasin et al., 2014). Similarly, intramolecular cyclization techniques have been developed to create spiro compounds under acidic conditions, providing pathways to novel structures with potential bioactivity (Varlamov et al., 2013).

Antimicrobial Applications

Spirocyclic compounds synthesized from sulfonamide derivatives have shown promising antimicrobial properties. A study by Hafez et al. (2016) introduced spiro compounds with significant antimicrobial activity, highlighting the potential of these structures in developing new antimicrobial agents (Hafez, El-Gazzar, & Zaki, 2016).

Catalysis and Organic Synthesis

The research also delves into the catalytic applications of spirocyclic compounds in organic synthesis, such as the enantioselective access to spirocyclic sultams via chiral Rhodium(III)-catalyzed annulations. These studies underscore the importance of spirocyclic compounds in asymmetric synthesis and their role in constructing complex organic molecules with high stereocontrol (Pham & Cramer, 2016).

Novel Synthetic Routes and Bioactivity

Explorations into novel synthetic routes for producing spirocyclic compounds have led to the discovery of structures with potential bioactivity. For example, the synthesis of 3-sulfonyl coumarins through radical sulfonylation offers a new pathway for constructing spiro compounds with potential pharmacological applications (Ren, Zhang, & Zhang, 2018).

Mecanismo De Acción

Target of Action

The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) . TIR1 is a protein that plays a crucial role in plant growth and development. It is involved in the perception of auxin, a plant hormone that regulates a wide range of biological processes, including cell division, elongation, and differentiation .

Mode of Action

The compound interacts with its target, TIR1, in a manner similar to auxin . It acts as an agonist , meaning it binds to the receptor and activates it . This activation enhances root-related signaling responses, promoting root growth in plants . Molecular docking analysis has shown that this compound has a stronger binding ability with TIR1 than NAA (1-naphthylacetic acid), a commonly used synthetic auxin .

Biochemical Pathways

Upon binding to TIR1, the compound triggers a transcriptional response similar to that induced by auxin . This includes the down-regulation of genes that inhibit root growth

Result of Action

The activation of TIR1 by this compound leads to enhanced root growth in plants . This is achieved through the enhancement of root-related signaling responses and the down-regulation of root growth-inhibiting genes . The compound’s action results in a remarkable promotive effect on root growth, exceeding that of NAA .

Propiedades

IUPAC Name |

3-[[(E)-2-phenylethenyl]sulfonylamino]-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5S/c26-22(11-15-24-31(27,28)16-12-18-7-3-1-4-8-18)25-19-9-10-20-21(17-19)30-23(29-20)13-5-2-6-14-23/h1,3-4,7-10,12,16-17,24H,2,5-6,11,13-15H2,(H,25,26)/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQIUGUXTVLQFE-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3=C(O2)C=C(C=C3)NC(=O)CCNS(=O)(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)OC3=C(O2)C=C(C=C3)NC(=O)CCNS(=O)(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate](/img/structure/B2954534.png)

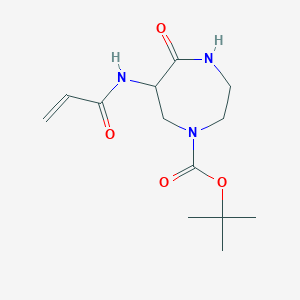

![(4Ar,7aS)-4-(2-ethenylsulfonylethyl)-2,2-dimethyl-4a,5,7,7a-tetrahydro-3H-furo[3,4-b][1,4]oxazine](/img/structure/B2954537.png)

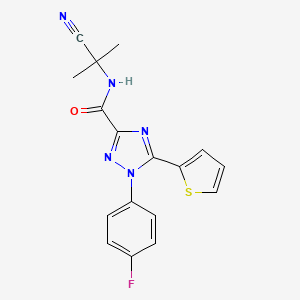

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2954542.png)

![4-(2-chlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2954548.png)

![3-(4-Fluorophenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2954549.png)

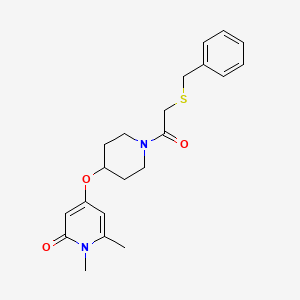

![5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2954552.png)

![4-(5-amino-1,3,6-trioxo-3,3a-dihydro-1H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(6H,11bH,11cH)-yl)-N-methylbenzamide](/img/structure/B2954553.png)

![4-(7-bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-4-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2954556.png)